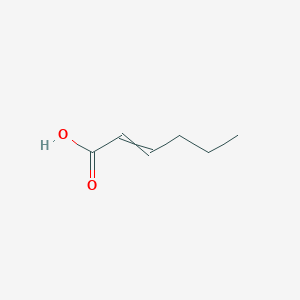
2-Hexenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexenoic acid, also known as docosahexaenoic acid, is an omega-3 long-chain polyunsaturated fatty acid. It is characterized by its 22-carbon chain and six double bonds, making it highly unsaturated. This compound is essential for human health, particularly for brain and eye development and function. It is commonly found in fish oils and microalgae.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Hexenoic acid can be synthesized through various methods, including the elongation and desaturation of shorter-chain omega-3 fatty acids such as eicosapentaenoic acid. This process involves multiple enzymatic steps, including the action of elongases and desaturases.
Industrial Production Methods: Industrial production of hexaenoic acid often involves the fermentation of microalgae, such as Schizochytrium sp. These microorganisms are cultivated in controlled environments, where they produce high yields of hexaenoic acid. The process includes optimizing growth conditions such as temperature, pH, and nutrient supply to maximize production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hexenoic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroperoxides and other oxidation products. This reaction is often catalyzed by free radicals or enzymes such as lipoxygenases.
Reduction: Reduction of hexaenoic acid can lead to the formation of saturated fatty acids.
Esterification: this compound can react with alcohols to form esters, which are commonly used in the food and pharmaceutical industries.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen, hydrogen peroxide, and lipoxygenase enzymes.
Reduction: Hydrogen gas and metal catalysts such as palladium or nickel are often used.
Esterification: Alcohols and acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly employed.
Major Products:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Esterification: Fatty acid esters.
Wissenschaftliche Forschungsanwendungen
2-Hexenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various bioactive compounds.
Biology: Essential for the development and function of the brain and eyes. It is also involved in anti-inflammatory processes.
Medicine: Used in the treatment of cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions.
Industry: Employed in the production of nutritional supplements, pharmaceuticals, and functional foods.
Wirkmechanismus
2-Hexenoic acid exerts its effects through several mechanisms:
Cell Membrane Composition: It is a critical component of cell membranes, influencing their fluidity and function.
Signal Transduction: this compound is involved in the regulation of signal transduction pathways, including those mediated by G-proteins and phosphatidylserine.
Anti-inflammatory Effects: It can modulate the production of inflammatory mediators, such as prostaglandins and leukotrienes, through its action on cyclooxygenase and lipoxygenase enzymes.
Vergleich Mit ähnlichen Verbindungen
Eicosapentaenoic Acid: Another omega-3 fatty acid with five double bonds, known for its anti-inflammatory properties.
Alpha-Linolenic Acid: A shorter-chain omega-3 fatty acid with three double bonds, found in plant oils.
2-Hexenoic acid stands out due to its critical role in neural development and function, making it a vital component of the human diet.
Eigenschaften
Molekularformel |
C6H10O2 |
|---|---|
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
hex-2-enoic acid |
InChI |
InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3,(H,7,8) |
InChI-Schlüssel |
NIONDZDPPYHYKY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=CC(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chlorothiazolo[4,5-b]pyridine hydrochloride](/img/structure/B8816355.png)
![Methyl 2-[(2-chlorophenyl)methylidene]-3-oxobutanoate](/img/structure/B8816364.png)
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide](/img/structure/B8816369.png)


![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B8816393.png)

![2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B8816402.png)





